molecular formula C8H10N2O2S B127992 2-Benzenesulphonyl-acetamidine CAS No. 144757-42-6

2-Benzenesulphonyl-acetamidine

Cat. No.: B127992
CAS No.: 144757-42-6
M. Wt: 198.24 g/mol
InChI Key: PPUBWVOQBYPLAB-UHFFFAOYSA-N
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Description

2-Benzenesulphonyl-acetamidine is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a benzenesulfonyl group attached to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulphonyl-acetamidine typically involves the reaction of benzenesulfonyl chloride with acetamidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{C}(=NH)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{C}(=NH)\text{NH}_2 + \text{HCl} ]

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulphonyl-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetamidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfide or benzenethiol derivatives.

    Substitution: Various substituted acetamidine derivatives.

Scientific Research Applications

2-Benzenesulphonyl-acetamidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzenesulphonyl-acetamidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamidine moiety can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to modulate biological activities makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Similar structure but lacks the acetamidine moiety.

    Acetamidine: Lacks the benzenesulfonyl group.

    Sulfanilamide: Contains a sulfonamide group but with a different substitution pattern.

Uniqueness

2-Benzenesulphonyl-acetamidine is unique due to the presence of both the benzenesulfonyl and acetamidine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzenesulfonyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBWVOQBYPLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507880
Record name (Benzenesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144757-42-6
Record name (Benzenesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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